m-PEG3-acid chloride
Overview
Description
m-PEG3-acid chloride: is a versatile and highly reactive reagent, widely utilized in pharmaceutical research due to its unique functionality. It belongs to the family of acid chlorides and features a carbonyl chloride group that readily reacts with various nucleophiles, enabling efficient and controlled conjugation of bioactive molecules .
Mechanism of Action
Target of Action
m-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These groups are prevalent in various biological molecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows this compound to attach to a wide range of molecules, altering their properties and behavior.
Pharmacokinetics
It’s known that pegylation, the process of attaching peg chains like this compound to other molecules, can enhance the solubility, stability, and half-life of therapeutic agents . This suggests that this compound could potentially improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecules it is attached to.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the modification of therapeutic agents, enhancing their physicochemical properties, and facilitating the design of more effective and safer pharmaceuticals .
Action Environment
The action of this compound is influenced by the presence of primary amine groups and activators such as EDC or DCC . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , suggesting that it may be more effective in hydrophilic environments.
Biochemical Analysis
Biochemical Properties
m-PEG3-acid chloride plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds with primary amine groups. This reaction is essential for the conjugation of biomolecules, such as proteins and peptides, to PEG chains, thereby increasing their solubility and stability . The compound interacts with enzymes like EDC and DCC, which act as activators to promote the formation of amide bonds . These interactions are vital for the development of bioconjugates and targeted drug delivery systems .
Cellular Effects
This compound influences various cellular processes by modifying the properties of biomolecules it conjugates with. For instance, the PEGylation of proteins and peptides using this compound can enhance their stability and solubility, thereby improving their therapeutic efficacy . This modification can also reduce the immunogenicity of therapeutic proteins, making them less likely to be recognized and attacked by the immune system . Additionally, this compound can impact cell signaling pathways and gene expression by altering the interactions between biomolecules and their cellular targets .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC and DCC, which promote the formation of a reactive intermediate that subsequently reacts with the amine group to form the amide bond . This modification can alter the properties of the biomolecule, such as its solubility, stability, and immunogenicity . Additionally, this compound can interact with enzymes and other biomolecules, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under ambient conditions and can be stored for extended periods without significant degradation . Its reactivity may decrease over time, affecting the efficiency of the conjugation reactions . Long-term studies have shown that PEGylated biomolecules retain their enhanced properties, such as increased solubility and stability, over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as cellular damage and inflammation . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the conjugation of biomolecules with PEG chains. The compound interacts with enzymes such as EDC and DCC, which promote the formation of stable amide bonds . These interactions can affect metabolic flux and metabolite levels by altering the properties of the modified biomolecules . Additionally, PEGylation can influence the pharmacokinetics and biodistribution of therapeutic agents, enhancing their efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its distribution in aqueous environments . This property allows this compound to reach its cellular targets and exert its effects efficiently . Additionally, the compound’s interactions with binding proteins can influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules . This localization is crucial for the compound’s activity and function, as it ensures that the modified biomolecules are present in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-acid chloride typically involves the reaction of m-PEG3 with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows: [ \text{m-PEG3-OH} + \text{SOCl}_2 \rightarrow \text{m-PEG3-Cl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: m-PEG3-acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form m-PEG3-acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols
Scientific Research Applications
m-PEG3-acid chloride is extensively used in various scientific research fields:
Chemistry: Used in the synthesis of PEGylated compounds, which are important in drug delivery systems.
Biology: Utilized in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Plays a crucial role in the development of prodrugs and targeted drug delivery systems.
Industry: Used in the production of bioconjugates and other functionalized materials.
Comparison with Similar Compounds
m-PEG2-acid chloride: Similar structure but with a shorter PEG chain.
m-PEG4-acid chloride: Similar structure but with a longer PEG chain.
m-PEG3-amine: Contains an amine group instead of an acid chloride.
Uniqueness: m-PEG3-acid chloride is unique due to its specific chain length and the presence of the reactive acid chloride group, which allows for efficient conjugation with a variety of nucleophiles. This makes it particularly useful in applications requiring precise control over molecular modifications .
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOJSQBWUCVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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